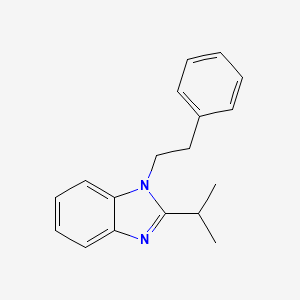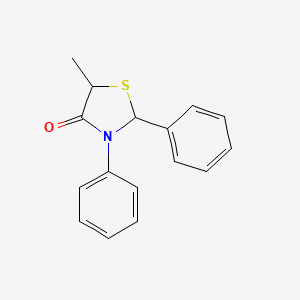
1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzodiazole family, which is characterized by a fused benzene and diazole ring system
準備方法
The synthesis of 1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the benzodiazole core is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Isopropyl Group: The final step involves the alkylation of the intermediate product with isopropyl bromide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation, nitration, or sulfonation can introduce new functional groups into the benzodiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:
1-(2-Phenylethyl)-1H-benzimidazole: Similar structure but lacks the isopropyl group, leading to different reactivity and applications.
2-(2-Phenylethyl)-1H-benzotriazole:
The uniqueness of 1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
特性
分子式 |
C18H20N2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC名 |
1-(2-phenylethyl)-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C18H20N2/c1-14(2)18-19-16-10-6-7-11-17(16)20(18)13-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
InChIキー |
MCBZPVDDCLSDAC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11466043.png)
![5-[1-(4-Chloro-3-methylphenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11466044.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B11466058.png)
![2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11466065.png)
![2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11466069.png)
![N-(2-{[(2-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11466077.png)
![2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11466078.png)
![ethyl 2-oxo-7-propyl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466082.png)
![4-(3-hydroxybenzoyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11466087.png)
![Methyl 2-{3-[5-(4-chlorophenyl)-2-furyl]propanoylamino}benzoate](/img/structure/B11466098.png)

![2-Methoxyethyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11466106.png)
![1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11466107.png)

